Cas no 2703772-31-8 (4-bromo-2-methyl-2,3-dihydro-1H-indole hydrochloride)

4-Bromo-2-methyl-2,3-dihydro-1H-indole hydrochloride is a halogenated indole derivative with potential applications in pharmaceutical and organic synthesis. The compound features a bromine substituent at the 4-position and a methyl group at the 2-position of the indole scaffold, enhancing its reactivity for further functionalization. The hydrochloride salt form improves solubility and stability, facilitating handling and storage. This intermediate is valuable in medicinal chemistry for the development of bioactive molecules, particularly in the synthesis of receptor-targeting compounds. Its well-defined structure and high purity make it suitable for research applications requiring precise chemical modifications. The product is typically characterized by NMR, HPLC, and mass spectrometry to ensure quality.
4-bromo-2-methyl-2,3-dihydro-1H-indole hydrochloride structure
2703772-31-8 structure
Product name:4-bromo-2-methyl-2,3-dihydro-1H-indole hydrochloride
CAS No:2703772-31-8
MF:C9H11BrClN
Molecular Weight:248.547340631485
MDL:MFCD34563251
CID:5615594
PubChem ID:165946668

4-bromo-2-methyl-2,3-dihydro-1H-indole hydrochloride 化学的及び物理的性質

名前と識別子

    • 4-bromo-2-methyl-2,3-dihydro-1H-indole hydrochloride
    • EN300-33049768
    • Z5214988498
    • 2703772-31-8
    • MDL: MFCD34563251
    • インチ: 1S/C9H10BrN.ClH/c1-6-5-7-8(10)3-2-4-9(7)11-6;/h2-4,6,11H,5H2,1H3;1H
    • InChIKey: XEHKRNPTPRRVJH-UHFFFAOYSA-N
    • SMILES: BrC1=CC=CC2=C1CC(C)N2.Cl

計算された属性

  • 精确分子量: 246.97634g/mol
  • 同位素质量: 246.97634g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 1
  • 重原子数量: 12
  • 回転可能化学結合数: 0
  • 複雑さ: 149
  • 共价键单元数量: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 12Ų

4-bromo-2-methyl-2,3-dihydro-1H-indole hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-33049768-0.25g
4-bromo-2-methyl-2,3-dihydro-1H-indole hydrochloride
2703772-31-8 95.0%
0.25g
$607.0 2025-03-18
Enamine
EN300-33049768-0.05g
4-bromo-2-methyl-2,3-dihydro-1H-indole hydrochloride
2703772-31-8 95.0%
0.05g
$285.0 2025-03-18
1PlusChem
1P0297WI-1g
4-bromo-2-methyl-2,3-dihydro-1H-indolehydrochloride
2703772-31-8 90%
1g
$1581.00 2023-12-18
Enamine
EN300-33049768-1g
4-bromo-2-methyl-2,3-dihydro-1H-indole hydrochloride
2703772-31-8 90%
1g
$1229.0 2023-11-13
1PlusChem
1P0297WI-50mg
4-bromo-2-methyl-2,3-dihydro-1H-indolehydrochloride
2703772-31-8 90%
50mg
$402.00 2023-12-18
1PlusChem
1P0297WI-250mg
4-bromo-2-methyl-2,3-dihydro-1H-indolehydrochloride
2703772-31-8 90%
250mg
$813.00 2023-12-18
Enamine
EN300-33049768-0.5g
4-bromo-2-methyl-2,3-dihydro-1H-indole hydrochloride
2703772-31-8 95.0%
0.5g
$959.0 2025-03-18
Enamine
EN300-33049768-1.0g
4-bromo-2-methyl-2,3-dihydro-1H-indole hydrochloride
2703772-31-8 95.0%
1.0g
$1229.0 2025-03-18
Enamine
EN300-33049768-5g
4-bromo-2-methyl-2,3-dihydro-1H-indole hydrochloride
2703772-31-8 90%
5g
$3562.0 2023-11-13
1PlusChem
1P0297WI-500mg
4-bromo-2-methyl-2,3-dihydro-1H-indolehydrochloride
2703772-31-8 90%
500mg
$1248.00 2023-12-18

4-bromo-2-methyl-2,3-dihydro-1H-indole hydrochloride 関連文献

4-bromo-2-methyl-2,3-dihydro-1H-indole hydrochlorideに関する追加情報

Professional Introduction to 4-bromo-2-methyl-2,3-dihydro-1H-indole hydrochloride (CAS No. 2703772-31-8)

4-bromo-2-methyl-2,3-dihydro-1H-indole hydrochloride, identified by its CAS number 2703772-31-8, is a significant compound in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the indole derivative class, which has garnered considerable attention due to its diverse pharmacological properties and potential applications in drug discovery. The presence of both bromine and methyl substituents on the indole ring enhances its reactivity, making it a valuable scaffold for synthesizing biologically active molecules.

The hydrochloride salt form of this compound improves its solubility in water, facilitating its use in various biochemical assays and pharmaceutical formulations. Indole derivatives are well-known for their involvement in multiple biological pathways, including neurotransmitter systems, immune responses, and anti-inflammatory actions. The structural features of 4-bromo-2-methyl-2,3-dihydro-1H-indole hydrochloride position it as a promising candidate for further exploration in these areas.

Recent advancements in medicinal chemistry have highlighted the importance of indole-based compounds in developing novel therapeutics. For instance, studies have demonstrated that modifications at the 2-position of the indole ring can significantly influence the pharmacological activity of derivatives. The incorporation of a bromine atom at the 4-position not only enhances electrophilic substitution reactions but also contributes to binding affinity with target proteins. This dual functionality makes 4-bromo-2-methyl-2,3-dihydro-1H-indole hydrochloride a versatile intermediate for designing small-molecule drugs.

In the context of modern drug development, this compound has been investigated for its potential role in modulating enzyme activity and receptor interactions. Specifically, researchers have explored its interactions with serotonergic receptors, which are critical in treating neurological and psychiatric disorders. The methyl group at the 2-position contributes to steric hindrance, influencing binding kinetics and thermodynamics. Such structural attributes are often exploited to optimize drug-like properties such as selectivity and bioavailability.

Moreover, the hydrochloride form ensures that the compound remains stable under various storage conditions and exhibits consistent solubility across different solvents. This characteristic is particularly important for formulation development in pharmaceuticals, where solubility plays a crucial role in drug absorption and efficacy. The stability and solubility profile of 4-bromo-2-methyl-2,3-dihydro-1H-indole hydrochloride make it an attractive candidate for further preclinical and clinical investigations.

Recent publications have reported novel synthetic pathways for producing 4-bromo-2-methyl-2,3-dihydro-1H-indole hydrochloride, emphasizing its accessibility for large-scale synthesis. These methods often involve multi-step organic transformations starting from commercially available precursors. The efficiency of these synthetic routes is essential for ensuring cost-effective production, which is a key consideration in pharmaceutical development. Additionally, green chemistry principles have been applied to minimize waste and improve sustainability in the synthesis process.

The pharmacological potential of this compound has also been explored in vitro and in vivo models. Studies have indicated that derivatives of this structure exhibit inhibitory effects on certain enzymes implicated in inflammatory pathways. For example, preliminary data suggest that 4-bromo-2-methyl-2,3-dihydro-1H-indole hydrochloride may interfere with the activity of cyclooxygenase (COX) enzymes, which are known targets for nonsteroidal anti-inflammatory drugs (NSAIDs). However, further research is needed to fully elucidate its mechanism of action and therapeutic potential.

Another area of interest is the compound's interaction with molecular targets relevant to cancer biology. Indole derivatives have been shown to exhibit antiproliferative effects on various cancer cell lines by modulating signaling pathways involved in cell growth and survival. The bromine substituent at the 4-position may enhance binding interactions with transcription factors or kinases that play roles in cancer progression. While these findings are preliminary, they underscore the compound's promise as a lead molecule for oncology research.

The development of high-throughput screening (HTS) platforms has facilitated rapid assessment of compounds like 4-bromo-2-methyl-2,3-dihydro-1H-indole hydrochloride for biological activity. These screens allow researchers to identify hit compounds with desired pharmacological profiles efficiently. Once hits are identified, medicinal chemists can optimize their structures through iterative synthesis and testing cycles to improve potency and selectivity. The versatility of 4-bromo-2-methyl-2,3-dihydro-1H-indole hydrochloride as a scaffold makes it an ideal candidate for this process.

In conclusion,4-bromo-2-methyl-2,3-dihydro-1H-indole hydrochloride (CAS No. 2703772-31-8) represents a significant advancement in pharmaceutical chemistry due to its structural features and potential therapeutic applications. Its role as an intermediate in drug discovery underscores its importance in developing novel therapeutics targeting neurological disorders, inflammation-related conditions, and possibly cancer. As research continues to uncover new biological functions of indole derivatives,4-bromo-substituted analogs like this one will remain at the forefront of medicinal chemistry innovation.

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